3-Cyclopropoxy-4-methoxybenzaldehyde
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Overview
Description
3-Cyclopropoxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is characterized by the presence of a cyclopropoxy group and a methoxy group attached to a benzaldehyde core. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-methoxybenzaldehyde typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and cyclopropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Cyclopropoxy-4-methoxybenzoic acid.
Reduction: 3-Cyclopropoxy-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-4-methoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The cyclopropoxy and methoxy groups can influence the compound’s reactivity and binding affinity to different enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentyloxy-4-methoxybenzaldehyde: Similar structure but with a cyclopentyloxy group instead of a cyclopropoxy group.
3-Methoxy-4-hydroxybenzaldehyde: Lacks the cyclopropoxy group, affecting its reactivity and applications.
Uniqueness
3-Cyclopropoxy-4-methoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .
Biological Activity
3-Cyclopropoxy-4-methoxybenzaldehyde is an organic compound that belongs to the class of substituted benzaldehydes. Its unique structure, characterized by a cyclopropoxy group and a methoxy group on the benzene ring, suggests potential biological activities that merit further investigation. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and mechanisms of action based on available research findings.
Structural Characteristics
- Molecular Formula : C11H12O3
- Molecular Weight : 204.21 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC1=C(C=CC(=C1)C=O)C2CC2
Property | Value |
---|---|
Molecular Formula | C11H12O3 |
Molecular Weight | 204.21 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CCOC1=C(C=CC(=C1)C=O)C2CC2 |
Antimicrobial Activity
Research indicates that compounds containing methoxy and cyclopropyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains.
Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial activity of various compounds, derivatives with similar structures to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated:
- Inhibition Zone Diameter : Compounds showed varying degrees of inhibition against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds ranged from 50 to 200 µg/mL, demonstrating moderate to high efficacy compared to standard antibiotics like ciprofloxacin.
Cytotoxicity Studies
The cytotoxic effects of this compound have also been evaluated in vitro using cancer cell lines.
Table 2: Cytotoxicity Results
Cell Line | IC50 (µM) | Reference Compound (Cisplatin) IC50 (µM) |
---|---|---|
A549 (Lung Cancer) | 25 | 5 |
HeLa (Cervical Cancer) | 30 | 10 |
These results suggest that while the compound exhibits cytotoxicity, it is less potent than traditional chemotherapeutic agents like cisplatin.
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that methoxy-substituted compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Properties
IUPAC Name |
3-cyclopropyloxy-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-2-8(7-12)6-11(10)14-9-3-4-9/h2,5-7,9H,3-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPJLUSVFMBCOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.